molecular formula C14H17F3N2O B5571279 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea

1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B5571279
M. Wt: 286.29 g/mol
InChI Key: GKOUEWHYLFOVFG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea is an organic compound with the molecular formula C₁₄H₁₇F₃N₂O It is known for its unique chemical structure, which includes a cyclohexyl group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of cyclohexylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

Cyclohexylamine+2-(trifluoromethyl)phenyl isocyanateThis compound\text{Cyclohexylamine} + \text{2-(trifluoromethyl)phenyl isocyanate} \rightarrow \text{this compound} Cyclohexylamine+2-(trifluoromethyl)phenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]urea
  • 1-Cyclohexyl-3-[4-(trifluoromethyl)phenyl]urea
  • 1-Cyclohexyl-3-[2-(difluoromethyl)phenyl]urea

Uniqueness

1-Cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea is unique due to the specific position of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The trifluoromethyl group at the 2-position may enhance certain properties, such as binding affinity to specific targets or stability under physiological conditions.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOUEWHYLFOVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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